7,4'-Dimethoxy-3-hydroxyflavone

PAR4 Antagonism Endothelial Dysfunction Diabetic Vasculopathy

7,4'-Dimethoxy-3-hydroxyflavone is a differentiated PAR4 antagonist (IC50 1.4μM) with unique high glucose-induced endothelial PAR4 suppression not seen in analogs. It enhances Vorapaxar/Ticagrelor efficacy without affecting bleeding time, ideal for diabetic vasculopathy and thrombosis studies. Request your high-purity batch for reliable preclinical results.

Molecular Formula C17H14O5
Molecular Weight 298.29 g/mol
CAS No. 13198-99-7
Cat. No. B3333740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,4'-Dimethoxy-3-hydroxyflavone
CAS13198-99-7
Molecular FormulaC17H14O5
Molecular Weight298.29 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3)OC)O
InChIInChI=1S/C17H14O5/c1-20-11-5-3-10(4-6-11)17-16(19)15(18)13-8-7-12(21-2)9-14(13)22-17/h3-9,19H,1-2H3
InChIKeyIFHXSMSQHPVVSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one (CAS 13198-99-7): A Methoxylated Flavonol with Differentiated PAR4 Antagonism and Unique Combinatorial Potential


3-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one (also known as 7,4'-dimethoxy-3-hydroxyflavone or DMF-OH) is a naturally occurring methoxylated flavonol belonging to the 7-O-methylated flavonoid class [1]. This compound exhibits a distinctive pharmacological profile centered on oral protease-activated receptor 4 (PAR4) antagonism (IC50 = 1.4 μM) , with demonstrated in vivo antithrombotic efficacy and a favorable bleeding safety profile [2].

Why 3-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one Cannot Be Replaced by Generic Flavonols or PAR4 Antagonists


Despite sharing a flavonol scaffold with numerous natural products, 3-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one exhibits a non-redundant functional profile that precludes simple analog substitution. Unlike quercetin and related flavonols, this compound displays a reversed selectivity pattern in arachidonic acid cascade enzymes, uniquely favoring 5-lipoxygenase inhibition over cyclooxygenase-1 [1]. More critically, within the PAR4 antagonist class, the compound demonstrates a distinct functional capability—suppression of high glucose-induced endothelial PAR4 expression—that is absent in structurally related analogs (7,4'-dimethoxyflavone) and clinically advanced PAR4 antagonists (BMS-986120, YD-3) . These functional divergences arise from the precise 3-hydroxy-7-methoxy-4'-methoxy substitution architecture, which cannot be replicated by compounds lacking this exact methoxylation pattern. Consequently, substituting this compound with a generic flavonol or a standard PAR4 antagonist introduces experimental confounds and risks the loss of its unique combinatorial enhancement effects with established antiplatelet agents .

3-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one: Quantitative Differentiation Evidence for Informed Procurement


Unique Suppression of High Glucose-Induced Endothelial PAR4 Expression: A Function Absent in Competing PAR4 Antagonists

In a direct head-to-head comparison under high glucose conditions in EA.hy 926 endothelial cells, 3-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one (DMF-OH) uniquely suppressed PAR4 expression, whereas the structurally related analog 7,4'-dimethoxyflavone (DMF) and clinically advanced PAR4 antagonists YD-3 and BMS-986120 failed to replicate this effect . This functional differentiation is critical, as it defines a cellular mechanism not shared by other PAR4-targeting agents.

PAR4 Antagonism Endothelial Dysfunction Diabetic Vasculopathy Cardiovascular Pharmacology

Synergistic Enhancement of Vorapaxar and Ticagrelor Antiplatelet Efficacy

This compound potentiates the antiplatelet effects of established clinical agents. When co-administered with Vorapaxar (a PAR1 antagonist) or Ticagrelor (a P2Y12 antagonist), DMF-OH (5–20 μM, 3 min) significantly enhances the inhibition of thrombin-induced platelet aggregation beyond the effect of either agent alone . This combinatorial activity suggests a mechanistic interaction not observed with PAR4 antagonists that lack this specific flavonol architecture.

Combination Antiplatelet Therapy PAR4/PAR1 Synergy Thrombosis Drug Interaction

In Vivo Antithrombotic Efficacy with Preserved Hemostatic Safety Profile

In a murine model of FeCl3-induced carotid arterial thrombosis, systemic administration of 7,4'-dimethoxy-3-hydroxyflavone (1–7.5 mg/kg, i.p.) conferred significant protection against occlusive thrombus formation [1]. Critically, this antithrombotic efficacy was achieved without prolongation of tail bleeding time, a dose-limiting toxicity observed with many antiplatelet agents [1]. This therapeutic window is a defining feature of the compound's in vivo profile.

Antithrombotic Bleeding Risk In Vivo Pharmacology Cardiovascular Safety

Divergent COX-1/5-LOX Inhibition Profile Relative to Quercetin and Flavonol Class

In a comparative in vitro enzyme inhibition study, 3-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one exhibited a distinct selectivity pattern within the arachidonic acid cascade. While the natural flavonol quercetin and most synthesized alkoxyflavonols demonstrated greater potency against cyclooxygenase-1 (COX-1) than 5-lipoxygenase (5-LOX), this compound was the sole exception, displaying the opposite selectivity profile [1]. This inversion of enzyme preference highlights the critical impact of its specific methoxylation pattern on target engagement.

Anti-inflammatory Arachidonic Acid Cascade Cyclooxygenase Lipoxygenase Flavonoid SAR

Optimal Research and Procurement Scenarios for 3-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one


Preclinical Studies of Diabetic Endothelial Dysfunction Requiring PAR4 Pathway Modulation

This compound is uniquely suited for investigations into diabetes-associated vascular complications, specifically those involving endothelial PAR4 upregulation. Unlike other PAR4 antagonists (7,4'-dimethoxyflavone, YD-3, BMS-986120), which fail to suppress high glucose-induced PAR4 expression, 3-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one demonstrates this specific cellular activity . Procurement is indicated for in vitro models of hyperglycemia-induced endothelial injury and in vivo diabetic vasculopathy studies in rodents .

Development of Combination Antiplatelet Regimens with PAR1 or P2Y12 Antagonists

The compound's demonstrated ability to enhance the antiplatelet efficacy of Vorapaxar (PAR1 antagonist) and Ticagrelor (P2Y12 antagonist) positions it as a critical tool for preclinical combination therapy studies . Researchers seeking to explore synergistic antiplatelet mechanisms or to evaluate triple-therapy approaches in thrombosis models should prioritize this compound over generic PAR4 antagonists lacking this documented combinatorial activity.

Thrombosis Model Studies Requiring Antithrombotic Efficacy Without Bleeding Confound

For in vivo experiments where increased bleeding risk is a confounding variable that must be avoided, this compound offers a decisive advantage. Unlike many antiplatelet agents that prolong bleeding time at therapeutic doses, 7,4'-dimethoxy-3-hydroxyflavone maintains antithrombotic efficacy without affecting hemostatic parameters in murine models . This makes it ideal for mechanistic thrombosis studies and for evaluating antithrombotic strategies in bleeding-prone populations.

Structure-Activity Relationship (SAR) Studies of Methoxylated Flavonols and PAR4 Antagonists

As a compound with a precise 3-hydroxy-7-methoxy-4'-methoxy substitution pattern that confers unique functional properties, it serves as an essential reference standard in SAR campaigns. Its divergent behavior relative to 7,4'-dimethoxyflavone (lacking the 3-OH group) and its inverted COX-1/5-LOX selectivity relative to quercetin provide clear phenotypic anchors for medicinal chemistry optimization .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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